![molecular formula C26H32I2O6 B14152647 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene CAS No. 89317-99-7](/img/structure/B14152647.png)
9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene: is a complex organic compound with the molecular formula C({22})H({24})I({2})O({4}) This compound is characterized by the presence of anthracene as the core structure, which is substituted at the 9 and 10 positions with ethoxy chains terminated by iodine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which is a polycyclic aromatic hydrocarbon.
Substitution Reaction: The anthracene is subjected to a substitution reaction where the hydrogen atoms at the 9 and 10 positions are replaced with ethoxy chains. This is achieved through a series of etherification reactions.
Iodination: The terminal hydroxyl groups of the ethoxy chains are then converted to iodine atoms through an iodination reaction. This step often involves the use of reagents such as iodine (I(_{2})) and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the substitution and iodination reactions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the iodine atoms, converting them back to hydroxyl groups or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO({3})) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH({4})) are employed.
Substitution: Various alkyl halides or acyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Hydroxy-substituted anthracene derivatives.
Substitution Products: Various functionalized anthracene derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry:
Fluorescent Probes: The compound’s unique structure makes it useful as a fluorescent probe in chemical sensing and imaging applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomolecular Labeling: The compound can be used to label biomolecules for tracking and imaging purposes.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism by which 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The ethoxy chains and iodine atoms facilitate binding to these targets, influencing their function and activity. The pathways involved include:
Fluorescence Resonance Energy Transfer (FRET): Used in imaging and sensing applications.
Electron Transfer: Involved in redox reactions and material science applications.
類似化合物との比較
- 9,10-Bis{2-[2-(2-chloroethoxy)ethoxy]ethoxy}anthracene
- 9,10-Bis{2-[2-(2-bromoethoxy)ethoxy]ethoxy}anthracene
- 9,10-Bis{2-[2-(2-fluoroethoxy)ethoxy]ethoxy}anthracene
Comparison:
- Uniqueness: The presence of iodine atoms in 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene imparts unique chemical reactivity and physical properties compared to its chloro, bromo, and fluoro analogs.
- Reactivity: The iodine-substituted compound is more reactive in substitution and reduction reactions due to the larger atomic size and lower bond dissociation energy of the C-I bond.
- Applications: While all these compounds can be used in similar applications, the iodine derivative is particularly favored in applications requiring high reactivity and specific binding properties.
特性
CAS番号 |
89317-99-7 |
|---|---|
分子式 |
C26H32I2O6 |
分子量 |
694.3 g/mol |
IUPAC名 |
9,10-bis[2-[2-(2-iodoethoxy)ethoxy]ethoxy]anthracene |
InChI |
InChI=1S/C26H32I2O6/c27-9-11-29-13-15-31-17-19-33-25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)34-20-18-32-16-14-30-12-10-28/h1-8H,9-20H2 |
InChIキー |
IBYLHJFWPRYLCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2OCCOCCOCCI)OCCOCCOCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


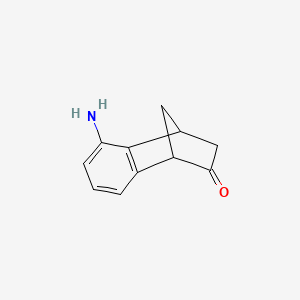
![(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)
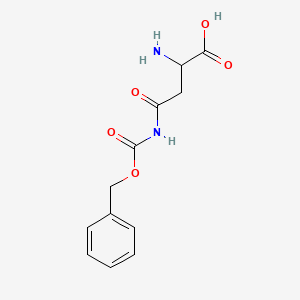
![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
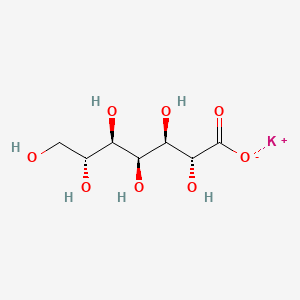
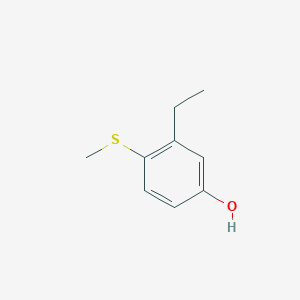
![N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14152616.png)
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)
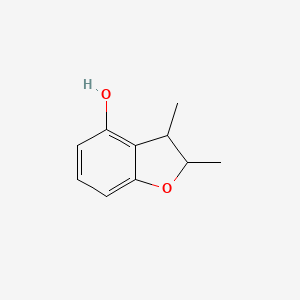
![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)

